molecular formula C25H19F3N4O B290138 N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine

N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine

Cat. No. B290138
M. Wt: 448.4 g/mol
InChI Key: BCNBYEBYEHOUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method that involves several steps and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is not fully understood. However, studies have shown that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of certain cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in lab experiments is its potential use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the use of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in scientific research. One potential direction is to further investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research can be done to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another potential direction is to explore the synthesis of analogs of this compound and investigate their potential use in various scientific research applications.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine involves several steps. The first step involves the synthesis of 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline through a reaction between 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde and methylhydrazine. The second step involves the synthesis of N-(4-methoxybenzyl)-5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-amine through a reaction between 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline and 4-methoxybenzylamine. The final step involves the reduction of the nitro group to an amine group through the use of palladium on carbon.

Scientific Research Applications

N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has shown potential for use in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

Molecular Formula

C25H19F3N4O

Molecular Weight

448.4 g/mol

IUPAC Name

5,7,8-trifluoro-N-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine

InChI

InChI=1S/C25H19F3N4O/c1-32-25-18(22(31-32)15-6-4-3-5-7-15)12-17-19(26)24(21(28)20(27)23(17)30-25)29-13-14-8-10-16(33-2)11-9-14/h3-12,29H,13H2,1-2H3

InChI Key

BCNBYEBYEHOUHY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=C(C=C4)OC)F)C(=N1)C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=C(C=C4)OC)F)C(=N1)C5=CC=CC=C5

Origin of Product

United States

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